N-(5-chloro-2-hydroxyphenyl)-3-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide
Description
N-(5-chloro-2-hydroxyphenyl)-3-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide is a thiazolidinone derivative characterized by:
- A 1,3-thiazolidin-3-yl core with 4-oxo and 2-thioxo substituents.
- A (5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene] group at position 5, introducing conjugated double bonds and steric bulk.
- A propanamide chain linked to an N-(5-chloro-2-hydroxyphenyl) group, combining hydrogen-bonding (hydroxyl) and electron-withdrawing (chloro) functionalities.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S2/c1-14(11-15-5-3-2-4-6-15)12-19-21(28)25(22(29)30-19)10-9-20(27)24-17-13-16(23)7-8-18(17)26/h2-8,11-13,26H,9-10H2,1H3,(H,24,27)/b14-11+,19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYXNARCQBPTDM-JKLBGJETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Preparation
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Starting material : 2-(1,2-Benzothiazol-3-yl)propanoic acid (or analogous carboxylic acid derivatives).
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Esterification : Reaction with ethanol in the presence of concentrated H2SO4 yields the ethyl ester.
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Hydrazide formation : Treatment with hydrazine hydrate in methanol produces the corresponding hydrazide.
Example :
Cyclocondensation with Thioglycolic Acid
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Reagents : Hydrazide derivatives react with thioglycolic acid in refluxing toluene under nitrogen.
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Conditions : 48-hour reflux, yielding thiazolidinone with >70% efficiency.
Mechanistic Insight :
The reaction proceeds via imine formation, followed by nucleophilic attack of the thiol group on the carbonyl carbon, culminating in cyclization.
Amidation with 5-Chloro-2-hydroxyphenylpropanamide
The propanamide side chain is introduced via carbodiimide-mediated coupling:
Propanoyl Chloride Synthesis
Coupling with 5-Chloro-2-hydroxyaniline
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Reagents : Propanoyl chloride, 5-chloro-2-hydroxyaniline, triethylamine (TEA) in dichloromethane.
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Conditions : 0°C to room temperature, 12-hour stirring, yielding the amide with 85–90% efficiency.
Reaction Scheme :
Final Assembly and Purification
Coupling of Thiazolidinone and Propanamide
Crystallization and Characterization
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Analytical Data :
Critical Parameters and Yield Optimization
| Step | Key Variable | Optimal Condition | Yield Improvement Strategy |
|---|---|---|---|
| Hydrazide formation | Solvent polarity | Methanol > Ethanol | Use anhydrous conditions |
| Cyclocondensation | Reaction time | 48 hours | Microwave-assisted synthesis (30 mins) |
| Knoevenagel condensation | Catalyst loading | 10 mol% β-CD-SO3H | Ultrasonic irradiation |
| Amidation | Temperature | 0°C → RT | Slow addition of propanoyl chloride |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Formation of the Thiazolidinone Core
The 1,3-thiazolidin-4-one ring is typically synthesized via cyclocondensation of thiosemicarbazides or thiosemicarbazones with α-keto acids or esters. For example:
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Intermediate : Reaction of 5-chloro-2-hydroxybenzoic acid hydrazide with thioglycolic acid under acidic conditions generates a thiazolidinone scaffold .
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Mechanism : Nucleophilic attack of the hydrazide’s NH group on the carbonyl carbon of thioglycolic acid, followed by cyclization and dehydration .
Thioxo (C=S) Group
The 2-thioxo group exhibits nucleophilic character, enabling:
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form thioether derivatives .
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Oxidation : Converts to sulfonyl (C=SO₂) groups under strong oxidizing agents (e.g., H₂O₂/AcOH) .
Enone System (α,β-Unsaturated Ketone)
The conjugated enone moiety participates in:
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Michael Additions : Accepts nucleophiles (e.g., amines, thiols) at the β-position .
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Diels-Alder Reactions : Acts as a dienophile in [4+2] cycloadditions with electron-rich dienes .
Amide Bond
The propanamide linker undergoes:
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Hydrolysis : Cleavage under acidic (HCl) or basic (NaOH) conditions to yield carboxylic acid and amine derivatives .
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N-Acylation : Reacts with acyl chlorides to form secondary amides .
Enzyme Inhibition
Thiazolidinones with similar substituents exhibit inhibitory activity against tyrosinase and 3-dehydroquinase enzymes. Key interactions include:
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Binding Affinity : The thioxo group coordinates with active-site metal ions (e.g., Cu²⁺ in tyrosinase) .
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Structure-Activity : Substituents like the chloro-hydroxyphenyl group enhance hydrophobic interactions with enzyme pockets .
Antimicrobial Activity
The compound’s conjugated system disrupts microbial cell membranes via:
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Lipid Peroxidation : Generation of reactive oxygen species (ROS) from the enone moiety .
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DNA Intercalation : Planar aromatic regions intercalate with bacterial DNA .
Photodegradation
The α,β-unsaturated ketone is prone to UV-induced [2+2] cycloaddition, forming dimers or epoxides .
Thermal Stability
Thermogravimetric analysis (TGA) of analogous compounds shows decomposition above 250°C, primarily via cleavage of the thiazolidinone ring .
Scientific Research Applications
The compound N-(5-chloro-2-hydroxyphenyl)-3-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, agricultural science, and material science, supported by relevant case studies and data tables.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The thiazolidinone moiety is known for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of thiazolidinone showed cytotoxicity against various cancer cell lines, suggesting the potential of this compound in cancer therapy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiazolidinone derivatives have shown promise in reducing inflammation in animal models. For instance, a recent study highlighted the ability of similar compounds to lower levels of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .
Pesticide Development
The structural features of this compound suggest potential applications in agrochemicals, particularly as a pesticide. Its ability to interfere with biological processes in pests can be harnessed to develop effective pest control agents. Research into similar thiazolidinone compounds has indicated their efficacy in targeting specific pathways in pest organisms .
Plant Growth Regulation
There is emerging evidence that thiazolidinone derivatives can act as plant growth regulators. These compounds may enhance plant growth and yield by modulating hormonal pathways within plants. Studies have shown that certain derivatives can improve root development and overall plant health under stress conditions .
Polymer Chemistry
The unique chemical structure of this compound allows for its incorporation into polymer matrices. This can enhance the thermal and mechanical properties of polymers, making them suitable for advanced applications in coatings and composites .
Nanotechnology
In nanotechnology, this compound could be utilized as a precursor for synthesizing nanoparticles with specific functionalities. Its ability to form complexes with metals may facilitate the development of metal-based nanoparticles for applications in drug delivery systems and biosensors .
Case Studies
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-3-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Structural Analogues of the Thiazolidinone Core
Substituent Variations at Position 5
Key Observations :
- simpler benzylidenes .
- Steric Effects : The (2E)-2-methyl-3-phenylprop-2-en-1-ylidene group adds steric bulk, which may improve target selectivity but reduce solubility .
Variations in the N-Substituent
Key Observations :
- Hydrogen Bonding: The 5-chloro-2-hydroxyphenyl group in the target may enhance solubility and receptor binding vs. non-hydroxylated analogues .
- Chain Length : Propanamide (target) vs. acetamide () alters conformational flexibility and hydrophobic interactions .
Bioactivity and Structure-Activity Relationships (SAR)
- Anticancer Activity: Thiazolidinones with electron-withdrawing groups (e.g., chloro, hydroxyl) show improved cytotoxicity. The target’s chloro-hydroxyphenyl group may synergize with the ene substituent to inhibit kinases or DNA topoisomerases .
- Antimicrobial Activity : Compounds with thiadiazole or thiophene substituents (e.g., ) exhibit broader spectra but lower potency than the target’s predicted activity .
Physicochemical Properties
Key Observations :
- The target’s higher logP and lower solubility reflect its hydrophobic ene substituent, which may necessitate formulation optimization for in vivo delivery .
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-3-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazolidine ring system, which is known for its diverse biological activities. The presence of the chloro and hydroxy groups on the phenyl ring contributes to its potential efficacy in various biological systems.
Antitumor Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazolidine structures have shown significant antiproliferative effects in human glioblastoma and melanoma cells. The IC50 values (the concentration required to inhibit cell growth by 50%) for related thiazole derivatives have been reported as follows:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | U251 | 1.61 ± 1.92 |
| 10 | WM793 | 1.98 ± 1.22 |
| 13 | A431 | <10 |
The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances cytotoxicity, suggesting that similar modifications in this compound could improve its antitumor efficacy .
The mechanism by which this compound exerts its biological effects appears to involve interactions with key cellular pathways. Molecular dynamics simulations have indicated that thiazolidine derivatives interact with proteins primarily through hydrophobic contacts and limited hydrogen bonding . This interaction profile is critical for inducing apoptosis in cancer cells.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that:
- Thiazolidine Ring : Essential for cytotoxic activity.
- Substituents on Phenyl Ring : Methyl groups at specific positions enhance activity.
- Chloro Group : Presence of electronegative substituents like chlorine is crucial for antiproliferative effects .
Case Studies
A notable study investigated a series of thiazolidine derivatives closely related to this compound. The findings demonstrated that modifications to the thiazolidine core led to variations in biological activity across different cancer cell lines, emphasizing the importance of chemical structure in therapeutic efficacy .
Q & A
How can reaction conditions be optimized to improve the yield of the thiazolidinone core during synthesis?
Answer: The thiazolidinone moiety is sensitive to reaction kinetics and solvent polarity. Optimize reflux time (e.g., 4–6 hours in triethylamine) and monitor intermediates via TLC to avoid over-reaction . Use aprotic solvents like dioxane to stabilize reactive intermediates, as demonstrated in analogous syntheses of dithiazolium salts . Recrystallization with pet-ether or ethanol-DMF mixtures enhances purity .
What spectroscopic techniques are most effective for resolving Z/E isomerism in the propenylidene moiety?
Answer: Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can distinguish Z/E configurations by analyzing spatial proximity between the methyl group and phenyl ring protons. Complement this with UV-Vis spectroscopy to track π→π* transitions influenced by conjugation patterns . Computational DFT studies (e.g., Gaussian 09) can predict stability differences between isomers .
How can regioselectivity challenges in thiazolidinone ring formation be addressed?
Answer: Regioselectivity is influenced by electron-withdrawing groups and base strength. Use DBU (1,8-diazabicycloundec-7-ene) to deprotonate specific sites, as shown in the synthesis of cyanothioformanilides from dithiazolium precursors . Control reaction temperature (20–25°C) to favor kinetic over thermodynamic products .
What methodologies are recommended for characterizing the stability of the 4-oxo-2-thioxo group under varying pH conditions?
Answer: Perform accelerated stability studies using HPLC-PDA at pH 1–13. Monitor degradation products (e.g., hydrolysis to thiol or oxo derivatives) and compare retention times with synthetic standards. X-ray crystallography (e.g., single-crystal analysis at 296 K) can confirm structural integrity post-stress testing .
How should researchers design assays to evaluate the compound’s anti-inflammatory activity while minimizing false positives?
Answer: Use LPS-induced RAW 264.7 macrophage models with TNF-α and IL-6 ELISA quantification. Include COX-2 inhibition assays (IC50 determination) and compare with indomethacin as a positive control. Validate specificity via siRNA knockdown of target pathways .
What computational approaches are suitable for predicting binding affinity to kinase targets?
Answer: Molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR or PI3K) using crystal structures from the PDB. Perform molecular dynamics simulations (AMBER) over 100 ns to assess binding stability. Validate with in vitro kinase inhibition assays using ADP-Glo™ kits .
How can contradictory bioactivity data between in vitro and in vivo models be reconciled?
Answer: Investigate pharmacokinetic factors (e.g., plasma protein binding via equilibrium dialysis) and metabolite profiling (LC-MS/MS). Use PBPK modeling to simulate tissue distribution. Adjust dosing regimens in rodent models to account for rapid clearance .
What strategies mitigate byproduct formation during the coupling of the chlorophenyl and propanamide moieties?
Answer: Employ Schlenk techniques to exclude moisture, which can hydrolyze chloroacetyl chloride. Use Hünig’s base (DIPEA) instead of triethylamine for better steric control . Purify via column chromatography (silica gel, hexane:EtOAc gradient) to isolate the desired product .
How can researchers validate the tautomeric equilibrium of the 2-thioxo group in solution?
Answer: Use variable-temperature NMR (25–60°C) to observe chemical shift changes indicative of tautomerism. IR spectroscopy (ATR-FTIR) can detect S-H stretching (2500–2600 cm⁻¹) in the thiol tautomer .
What analytical workflows are recommended for assessing batch-to-batch purity in multi-step syntheses?
Answer: Implement orthogonal methods:
- HPLC-DAD with a C18 column (ACN:H2O + 0.1% TFA).
- LC-HRMS for exact mass confirmation (error < 2 ppm).
- 1H/13C NMR with ERETIC2 quantification for residual solvents .
How do steric effects from the 2-methyl-3-phenylpropenylidene group influence conformational dynamics?
Answer: Perform rotational-echo double-resonance (REDOR) NMR to study internuclear distances. Compare with X-ray data to correlate solid-state and solution conformations. MD simulations can highlight steric clashes affecting biological activity .
What protocols ensure reproducibility in recrystallization of the final compound?
Answer: Optimize solvent polarity using Hansen solubility parameters. For example, use ethanol-DMF (4:1 v/v) for gradual nucleation. Monitor crystal growth under controlled cooling (0.5°C/min) and characterize via PXRD to confirm polymorph consistency .
How can researchers address discrepancies in cytotoxicity data across cell lines?
Answer: Profile ATP levels (CellTiter-Glo®) and caspase-3 activation to distinguish cytostatic vs. apoptotic effects. Use CRISPR-Cas9 to knockout efflux transporters (e.g., P-gp) in resistant lines. Cross-validate with 3D spheroid models .
What synthetic routes minimize racemization in the propanamide linker?
Answer: Use chiral auxiliaries (e.g., Evans oxazolidinones) during coupling. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10). Alternatively, employ enzymatic resolution with lipases .
How should oxidation of the thioxo group be prevented during long-term storage?
Answer: Store under argon at −20°C in amber vials. Add radical scavengers (BHT, 0.01% w/w) and desiccants (molecular sieves). Conduct accelerated aging studies with O2 sensors to validate packaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
